![molecular formula C4H9N5O2 B2752302 N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine CAS No. 338393-93-4](/img/structure/B2752302.png)

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

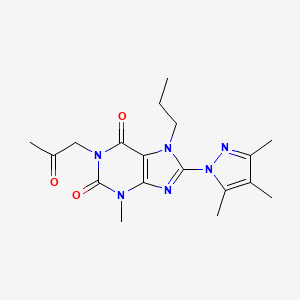

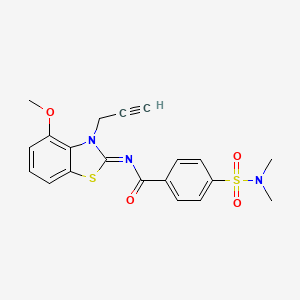

“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is an organic compound with the molecular formula C4H9N5O2 . It contains a methylamino group, which is a substituent group from methylamine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a methylamino group attached to a nitroethenyl group, which is further attached to a guanidine group . The molecular weight of the compound is 159.15 .Its InChI code is 1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+ .

Applications De Recherche Scientifique

Mutagenic Effects and Mechanisms

Nitrosoguanidines such as MNNG have been recognized for their ability to alkylate DNA, particularly affecting guanine bases, which can lead to mutations. The study by Singer et al. (1968) highlighted that nitrosoguanidine can methylate guanine in the 7-position in polynucleotides, affecting the purines in DNA and leading to mutagenic effects on tobacco mosaic virus RNA and intact virus particles, illustrating its application in understanding mutation processes and genetic stability (Singer et al., 1968).

DNA Methylation and Repair

Another application is the study of DNA methylation and repair mechanisms. Lawley and Thatcher (1970) investigated the methylation of deoxyribonucleic acid in cultured mammalian cells by MNNG, demonstrating how cellular thiol concentrations influence the extent of methylation. This research provides insight into DNA repair processes and the impact of environmental mutagens on cellular DNA (Lawley & Thatcher, 1970).

Carcinogenesis Studies

Nitrosoguanidines have been used to induce cancers in experimental models, providing a tool for studying carcinogenesis. Jung et al. (2017) utilized MNNG to induce stomach cancer in vitro, comparing gene expression between normal and MNNG-treated stomach cells. This approach aids in understanding the genetic changes leading to cancer formation, offering a basis for developing therapeutic strategies (Jung et al., 2017).

Neuroblastoma Imaging Agents

In the context of neuroblastoma, a study by Hadrich et al. (1999) synthesized fluorescent compounds structurally related to the NET substrate MIBG, aiming to develop neuroblastoma imaging agents. This demonstrates the application of related guanidine compounds in creating diagnostic tools for cancer and understanding the role of neurotransmitter transporters in cancer cell biology (Hadrich et al., 1999).

Synthesis and Characterization of Guanidines

Research on the synthesis and characterization of functionalized guanidines, such as the work by Miller and Batey (2004), contributes to the development of new chemical entities. These studies provide foundational knowledge for designing drugs and understanding molecular interactions, demonstrating the broader chemical and pharmacological relevance of guanidine derivatives (Miller & Batey, 2004).

Safety and Hazards

“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[(E)-1-(methylamino)-2-nitroethenyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSSUBRUNJRFOX-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)

![Methyl 3-[[2-[2-[(2-phenoxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2752232.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)

![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)